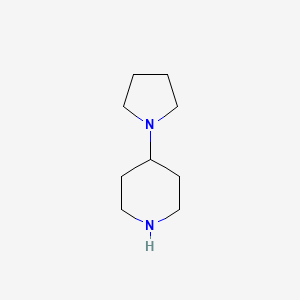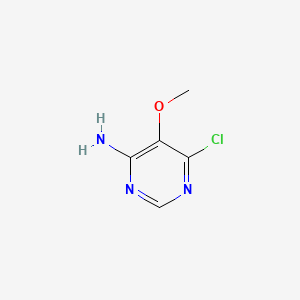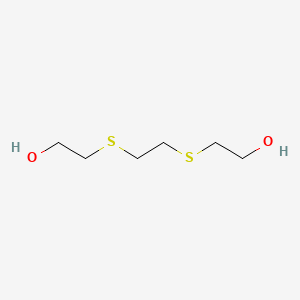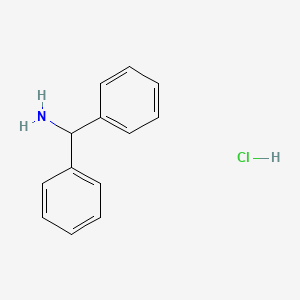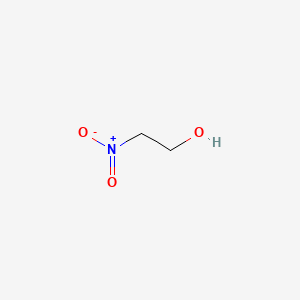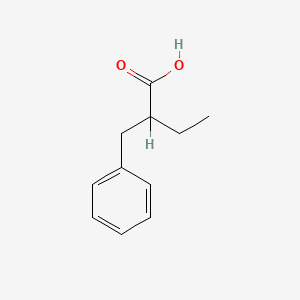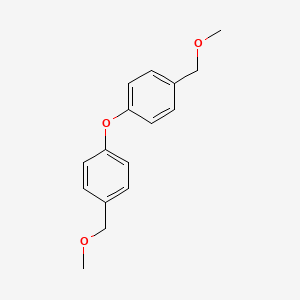
Bis(alpha-methoxy-p-tolyl) ether
Übersicht
Beschreibung
Bis(alpha-methoxy-p-tolyl) ether is a chemical compound that falls within the category of organic solvents, particularly those with ether functionalities. While the provided papers do not directly discuss Bis(alpha-methoxy-p-tolyl) ether, they do provide insights into similar compounds which can help infer some of the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds, such as bis(epoxyethyl) derivatives of phenyl ether, has been reported with improved procedures using the Ullmann method. This method involves the coupling of phenols in the presence of copper compounds. Although the exact synthesis of Bis(alpha-methoxy-p-tolyl) ether is not detailed, the synthesis of similar compounds suggests that it may also be synthesized through methods that involve the coupling of aromatic compounds with appropriate protective groups for the methoxy functionalities .
Molecular Structure Analysis
The molecular structure of Bis(alpha-methoxy-p-tolyl) ether would consist of two methoxy groups attached to a phenyl ring through an ether linkage. The molecular structure analysis of similar compounds, such as bis(4-phenoxyphenyl) ether, has been conducted using infrared spectral data. This data can provide information on the functional groups present and the overall molecular geometry .
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of Bis(alpha-methoxy-p-tolyl) ether. However, they do mention reactions of bis-epoxides, which are structurally related. These reactions could include ring-opening polymerization or reactions with nucleophiles. The reactivity of Bis(alpha-methoxy-p-tolyl) ether could be inferred based on its structural similarity to these compounds, suggesting that it may undergo reactions typical of ethers, such as cleavage under acidic conditions .
Physical and Chemical Properties Analysis
Bis(2-methoxyethyl) ether, a compound with a similar ether structure, is described as an inert organic solvent with excellent solvating properties, which suggests that Bis(alpha-methoxy-p-tolyl) ether may also possess good solvating capabilities. The physical properties such as boiling point, melting point, and solubility would be influenced by the methoxy and phenyl groups present in the compound. The chemical properties would include its reactivity as an ether, which is generally stable but can react under certain conditions, such as strong acids or high temperatures. The toxicity profile of bis(2-methoxyethyl) ether indicates low acute toxicity but potential teratogenic effects, which could be a consideration for Bis(alpha-methoxy-p-tolyl) ether as well .
Wissenschaftliche Forschungsanwendungen
1. Catalysis in Polymerization Processes
Bis(imino)pyridine iron complexes with ether and thioether backbone substituents, including derivatives of Bis(alpha-methoxy-p-tolyl) ether, have been synthesized and utilized in the polymerization of ethylene. These complexes have demonstrated significant activities, positioning them among the most active systems for this purpose. Notably, the methoxy derivative showcased inactivity in certain instances, suggesting its selective utility based on the chemical environment and specific requirements of the polymerization process (Smit et al., 2004).
2. Organic Synthesis and Green Chemistry
Bis(methoxypropyl) ether, a related compound, has been effectively used in the oxidation of aromatic alcohols to aromatic carboxylic acids and aromatic ketones using atmospheric dioxygen, marking an environmentally friendly and operationally simple chemical process. The process is characterized by high conversion rates, good selectivity, and excellent functional group tolerance, underlining the significance of ether derivatives in promoting eco-friendly chemical reactions (Liu et al., 2018).
3. Proton Exchange Membranes in Fuel Cells
Fluorene-Based Poly(arylene ether sulfone) copolymers containing clustered flexible pendant sulfonic acids have been developed using a new bisphenol monomer, which includes methoxy groups. These copolymers exhibit high proton conductivity and low methanol permeability, positioning them as promising materials for proton exchange membrane (PEM) applications in fuel cells. The research highlights the role of methoxy derivatives in improving the performance of fuel cells (Wang et al., 2011).
4. Material Science and Engineering
In material science, bis(methoxyl hydroxyl)-functionalized polysiloxanes have been prepared to enhance the performance of waterborne polyurethanes. The synthesis process and characterizations underline the potential of these compounds in creating improved materials with specific properties, reflecting the broad applicability of ether derivatives in advanced material synthesis (Zhu et al., 2005).
5. Electrochemical Applications
Branched ester-type lithium imides, used as salts in methoxy ether-substituted poly(organophosphazenes)-based solid polymer electrolytes, have been characterized for their ionic conductivity, electrochemical stability, and thermal stability. The findings indicate the potential of these materials in high-performance batteries and other electrochemical devices, showcasing the relevance of ether derivatives in energy-related applications (Liu et al., 2005).
Eigenschaften
IUPAC Name |
1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-17-11-13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12-18-2/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWBYLGWPWDACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)OC2=CC=C(C=C2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179779 | |
| Record name | Bis(alpha-methoxy-p-tolyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(alpha-methoxy-p-tolyl) ether | |
CAS RN |
2509-26-4 | |
| Record name | 1,1′-Oxybis[4-(methoxymethyl)benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2509-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(alpha-methoxy-p-tolyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002509264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(alpha-methoxy-p-tolyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(α-methoxy-p-tolyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(ALPHA-METHOXY-P-TOLYL) ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCF4ZXZ9P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



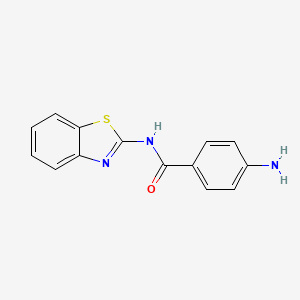
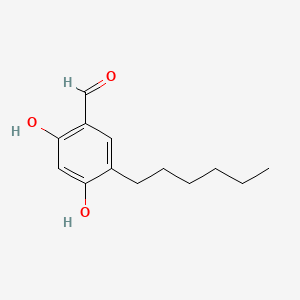
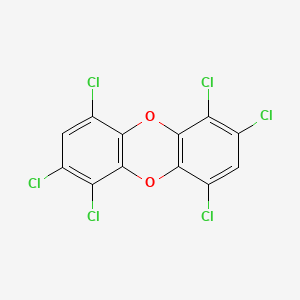
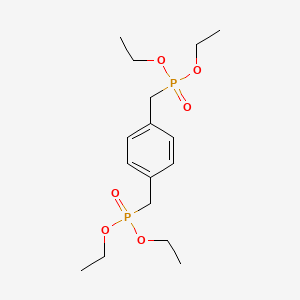
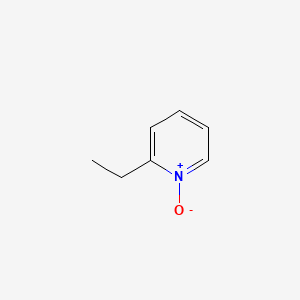
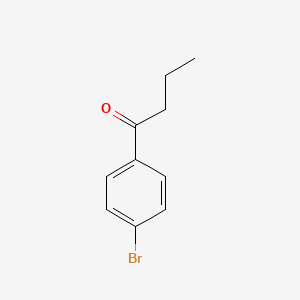
![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-](/img/structure/B1329402.png)
